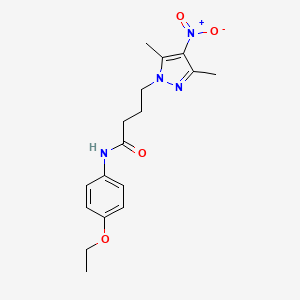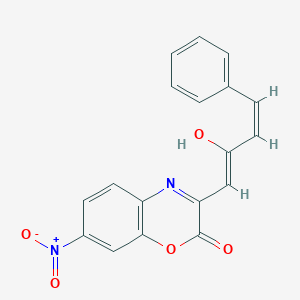
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as DNPB and is synthesized through a multi-step process involving the use of different reagents.
Wirkmechanismus
The exact mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has anti-inflammatory and cytotoxic effects. It has been shown to reduce the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide in lab experiments include its potential applications in various fields of scientific research, its anti-inflammatory properties, and its cytotoxic effects on cancer cells. The limitations include the lack of understanding of its exact mechanism of action and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
Future research on 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide could focus on the following areas:
1. Further studies on its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
2. Studies on its potential use in combination with other drugs for the treatment of cancer.
3. Studies on its safety and toxicity in animal models and humans.
4. Development of new synthesis methods to improve yield and purity.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide involves several steps. The first step involves the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl 4-bromobutyrate in the presence of potassium carbonate to form ethyl 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoate. This intermediate is then reacted with 4-ethoxyaniline in the presence of potassium carbonate and copper(I) iodide to form 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis.
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-25-15-9-7-14(8-10-15)18-16(22)6-5-11-20-13(3)17(21(23)24)12(2)19-20/h7-10H,4-6,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMTNNVZZLUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
